molecular formula C9H10ClN3O3 B14079212 4-(6-Chloro-4-nitropyridin-2-yl)morpholine

4-(6-Chloro-4-nitropyridin-2-yl)morpholine

Cat. No.: B14079212
M. Wt: 243.65 g/mol
InChI Key: LNUVYYZOLAPPGB-UHFFFAOYSA-N
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Description

4-(6-Chloro-4-nitropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10ClN3O3. It is a derivative of pyridine and morpholine, featuring a chloro and nitro substituent on the pyridine ring.

Preparation Methods

The synthesis of 4-(6-Chloro-4-nitropyridin-2-yl)morpholine typically involves the reaction of 6-chloro-4-nitropyridine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

4-(6-Chloro-4-nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for hydrogenation, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-Chloro-4-nitropyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-4-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities .

Comparison with Similar Compounds

Similar compounds to 4-(6-Chloro-4-nitropyridin-2-yl)morpholine include:

  • 4-(6-Chloro-4-nitropyridin-2-yl)piperidine
  • 4-(6-Chloro-4-nitropyridin-2-yl)pyrrolidine

These compounds share the pyridine core with chloro and nitro substituents but differ in the nature of the heterocyclic ring attached. The unique combination of the morpholine ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10ClN3O3

Molecular Weight

243.65 g/mol

IUPAC Name

4-(6-chloro-4-nitropyridin-2-yl)morpholine

InChI

InChI=1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-9(11-8)12-1-3-16-4-2-12/h5-6H,1-4H2

InChI Key

LNUVYYZOLAPPGB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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